molecular formula C23H23N3O4S B12005514 (5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606956-54-1

(5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12005514
CAS No.: 606956-54-1
M. Wt: 437.5 g/mol
InChI Key: YNWIKESCPXYMGC-XSFVSMFZSA-N
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Description

(5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a thiazolo[3,2-b][1,2,4]triazole core, which is a fused heterocyclic system, along with substituted benzylidene and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolotriazole core, which can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under reflux conditions. The benzylidene and phenyl substituents are then introduced via condensation reactions with the corresponding aldehydes in the presence of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the benzylidene double bond or other reducible groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with enhanced properties.

Biology

Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. Researchers are investigating its ability to inhibit the growth of certain pathogens and cancer cell lines.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to microbial growth.

Mechanism of Action

The mechanism of action of (5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with various molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to the observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5E)-5-(3,4-dihydroxybenzylidene)-2-(4-hydroxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

Compared to these similar compounds, (5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific ethoxy substituents on both the benzylidene and phenyl groups. These substituents can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

606956-54-1

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

(5E)-5-[(3,4-diethoxyphenyl)methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H23N3O4S/c1-4-28-17-10-8-16(9-11-17)21-24-23-26(25-21)22(27)20(31-23)14-15-7-12-18(29-5-2)19(13-15)30-6-3/h7-14H,4-6H2,1-3H3/b20-14+

InChI Key

YNWIKESCPXYMGC-XSFVSMFZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OCC)OCC)/SC3=N2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC)OCC)SC3=N2

Origin of Product

United States

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